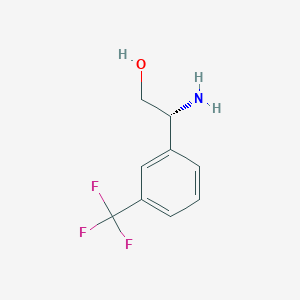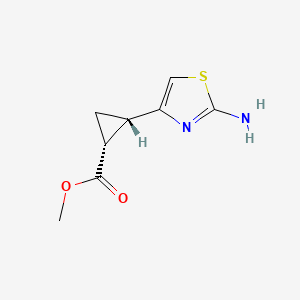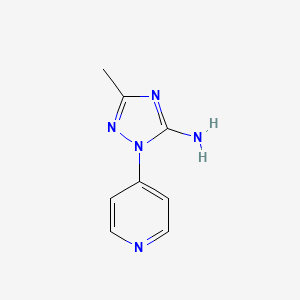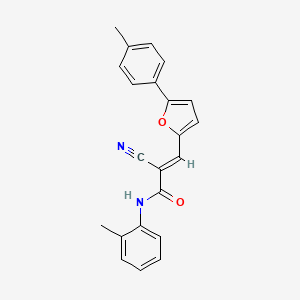
(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group and the chiral center makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol, also known as ®-[3,5-bis(trifluoromethyl)phenyl]ethanol or ®-3,5-BTPE, is the neurokinin-1 (NK-1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in the regulation of mood and anxiety .
Mode of Action
®-3,5-BTPE interacts with the NK-1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, substance P. This prevents the transmission of pain signals and other processes mediated by the NK-1 receptor .
Biochemical Pathways
The action of ®-3,5-BTPE affects the pain signaling pathway in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, a key neurotransmitter involved in the transmission of pain signals . This leads to a reduction in perceived pain.
Pharmacokinetics
The pharmacokinetics of ®-3,5-BTPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is synthesized through a biocatalytic process involving the reduction of 3,5-bis(trifluoromethyl)acetophenone . This process could potentially influence its ADME properties.
Result of Action
The molecular and cellular effects of ®-3,5-BTPE’s action primarily involve the reduction of pain signals in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, leading to a decrease in the transmission of these signals .
Action Environment
The action, efficacy, and stability of ®-3,5-BTPE can be influenced by various environmental factors. For instance, the biocatalytic synthesis of ®-3,5-BTPE was found to be more efficient under an oxygen-deficient environment . Additionally, the use of certain solvents, such as choline chloride:trehalose, can enhance the catalytic efficiency of the biotransformation process used to produce ®-3,5-BTPE .
Biochemical Analysis
Biochemical Properties
The role of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol in biochemical reactions is primarily as a substrate for enzymatic transformations. It has been shown to interact with enzymes such as the NADH-dependent ®-stereospecific carbonyl reductase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, facilitating the reduction of the compound .
Molecular Mechanism
The molecular mechanism of action of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with enzymes at the molecular level. It binds to the active site of the enzyme, leading to enzyme activation or inhibition, and changes in gene expression .
Metabolic Pathways
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone, 3-(trifluoromethyl)acetophenone. This reduction can be achieved using biocatalysts such as carbonyl reductases derived from microorganisms like Lactobacillus kefir . The reaction conditions often include the use of co-substrates like ethanol and glycerol for cofactor recycling, and the reactions are carried out in aqueous media at controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol involves optimizing the biocatalytic processes to achieve high yields and enantioselectivity. Recombinant Escherichia coli strains expressing carbonyl reductases are commonly used, and the reaction conditions are fine-tuned to maximize productivity and minimize by-products . The use of natural deep eutectic solvents (NADES) and other green chemistry approaches are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products Formed
The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system and cancer therapy.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol
- ®-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol
- ®-2-amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
Uniqueness
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the position of the trifluoromethyl group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIEIUCYFMKJD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)



![3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2871291.png)




![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2871301.png)

![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2871303.png)
![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)
